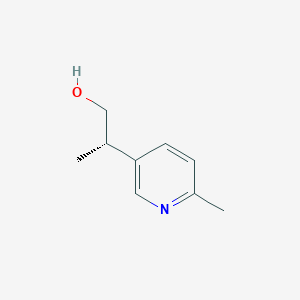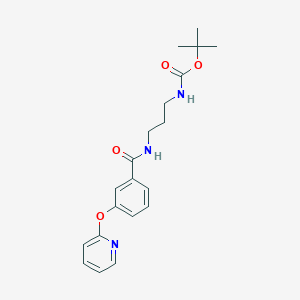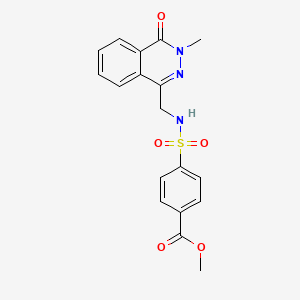![molecular formula C25H23N3O3S2 B2680285 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 361469-12-7](/img/structure/B2680285.png)
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a sulfamoyl group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The benzamide group would contribute to the overall polarity of the molecule, while the sulfamoyl group could potentially form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar benzamide and sulfamoyl groups could increase its solubility in polar solvents .科学的研究の応用
Synthesis and Biological Evaluation
This compound is part of a broader category of chemical entities known for their synthesis and potential biological applications. For example, the study by Fahim and Shalaby (2019) explored the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives, demonstrating the compound's potential in antitumor activity against HepG2 and MCF-7 cell lines and its interaction with KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).
Anticancer Activity
Research into anticancer activity is a significant application area. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, showing moderate to excellent anticancer activity against various cancer cell lines, highlighting the compound's relevance in cancer research (Ravinaik et al., 2021).
Antimicrobial and Antioxidant Properties
The exploration of antimicrobial and antioxidant properties is another application. Karanth et al. (2019) synthesized derivatives showing good antibacterial and potent antioxidant activity, underscoring the compound's potential in addressing microbial resistance and oxidative stress (Karanth et al., 2019).
Molecular Structure Analysis
Studies on molecular structure and characterization play a crucial role in understanding the compound's applications. Hong et al. (2015) focused on synthesizing and characterizing tritium-labeled versions to study its molecular structure, providing insights into its chemical behavior and potential for receptor antagonism (Hong et al., 2015).
Enzyme Inhibition
Investigating the compound's effects on enzyme inhibition is vital for therapeutic applications. Ulus et al. (2016) studied the inhibition of carbonic anhydrases, revealing low micromolar and nanomolar range inhibitions, which could inform the development of novel inhibitors for therapeutic use (Ulus et al., 2016).
作用機序
Indole derivatives, another class of compounds that share some structural similarities with the compound , have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
将来の方向性
特性
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-17-9-10-20(15-18(17)2)23-16-32-25(26-23)27-24(29)19-11-13-22(14-12-19)33(30,31)28(3)21-7-5-4-6-8-21/h4-16H,1-3H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHIHKGMDUVHTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(2,4-difluorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2680202.png)


![8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2680206.png)




![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2680216.png)
![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)



![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2680223.png)
